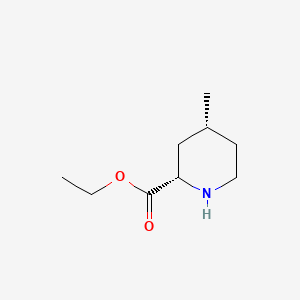
Dabigatran Etexilate N-Oxide Inner Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabigatran Etexilate N-Oxide is a metabolite of Dabigatran Etexilate, an oral anticoagulant and direct thrombin inhibitor . Dabigatran etexilate is available in both oral pellet and capsule form . It is used for the treatment of venous thromboembolic events (VTE) in pediatric patients between three months and 12 years of age who have been treated with a parenteral anticoagulant for at least 5 days .
Molecular Structure Analysis
Dabigatran Etexilate N-Oxide has a complex molecular structure. A dabigatran etexilate molecule and four water molecules form a large ring structure, and intra-molecular hydrogen bonds contribute to the formation of a stable molecule in the unit cell .Physical and Chemical Properties Analysis
Dabigatran etexilate has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration .Scientific Research Applications
Pharmacokinetics and Renal Impairment : A study by Stangier et al. (2010) found that renal impairment affects the pharmacokinetics of Dabigatran, indicating a need for dose adjustments in patients with renal dysfunction.
Stroke Prevention in Atrial Fibrillation : Research by Huisman et al. (2012) highlighted the effectiveness of Dabigatran Etexilate in preventing stroke in patients with atrial fibrillation, offering practical advantages over traditional anticoagulants.
Specific Antidote Development : A study by Schiele et al. (2013) focused on the development of a specific antidote for Dabigatran, which is crucial for managing emergency procedures in patients taking the drug.
Orthopedic Surgery Applications : A trial by Eriksson et al. (2005) demonstrated the efficacy of Dabigatran Etexilate in preventing thromboembolic events following orthopedic surgery.
Chronic Kidney Disease and Dosage : Research by Kooiman et al. (2016) explored the pharmacokinetics and pharmacodynamics of Dabigatran in patients with severe chronic kidney disease, highlighting the importance of dose adjustment.
Pharmacokinetic/Pharmacodynamic Profile : A study by Stangier (2008) provided insights into the predictable pharmacokinetic and pharmacodynamic profile of Dabigatran, supporting its use in various thromboembolic disorders.
Mechanical Valve Thrombosis : Research by Price et al. (2012) highlighted the potential risks associated with the use of Dabigatran in patients with mechanical valve thrombosis.
Interpretation of Coagulation Assays : A paper by Ryn et al. (2010) discussed the interpretation of various coagulation assays in the presence of Dabigatran, which is crucial for clinical decision-making.
Comparative Efficacy and Safety : Studies by Burness & McKeage (2012) and Sanford & Plosker (2012) compared the efficacy and safety of Dabigatran Etexilate with other anticoagulants in orthopedic surgery.
P-Glycoprotein Profiling : Research by Ishiguro et al. (2014) and Kishimoto et al. (2014) delved into the P-glycoprotein-mediated efflux of Dabigatran Etexilate, which is important for understanding drug interactions.
Nanobiosensor Development : A study by Johani et al. (2018) aimed at developing a nanobiosensor for direct measurement of Dabigatran Etexilate, indicating advancements in monitoring drug levels.
Safety in Cerebral Venous Thrombosis : Research by Ferro et al. (2019) assessed the safety and efficacy of Dabigatran compared to warfarin in patients with cerebral venous thrombosis.
Specialty Coagulation Assays : A study by Adcock et al. (2013) evaluated the effect of Dabigatran on specialized coagulation assays, which is crucial for accurate diagnosis and treatment planning.
Pharmacokinetic Profile in Surgery Patients : Research by Stangier et al. (2005) examined the pharmacokinetic profile of Dabigatran Etexilate in patients undergoing total hip replacement.
Periprocedural Management : A paper by Watanabe et al. (2011) discussed the management of patients on Dabigatran Etexilate treatment during procedures, which is vital for minimizing risks.
Mechanism of Action
Target of Action
Dabigatran Etexilate N-Oxide Inner Salt is a prodrug that is hydrolyzed to the active form, dabigatran . The primary target of dabigatran is thrombin , a plasma serine protease that plays a central role in coagulation and hemostasis . Thrombin is responsible for the conversion of fibrinogen to fibrin, a key step in the clotting process .
Mode of Action
Dabigatran is a potent, competitive, and reversible inhibitor of thrombin . It directly inhibits the activity of thrombin, thereby preventing the conversion of fibrinogen to fibrin . This impairs the clotting process and acts as an anticoagulant . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation, another step in the coagulation pathway .
Biochemical Pathways
The action of dabigatran affects the coagulation pathway. By inhibiting thrombin, dabigatran prevents the formation of fibrin clots. This reduces the risk of venous thromboembolic events or stroke . The inhibition of platelet aggregation further enhances its anticoagulant effect .
Pharmacokinetics
This compound is rapidly absorbed and converted to its active form, dabigatran . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .
Result of Action
The molecular and cellular effects of dabigatran’s action include reduced clot formation and decreased risk of venous thromboembolic events or stroke . In addition, dabigatran-fed mice exhibited reduced atherosclerotic lesion size along with enhanced plaque stability, improved endothelial function, and reduced oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. The drug’s action can be influenced by renal function, as clearance predominantly occurs via renal excretion . Therefore, in patients with impaired renal function, the action of dabigatran may be prolonged, leading to an increased risk of bleeding .
Safety and Hazards
Dabigatran may cause serious side effects. Call your doctor at once if you have: bruising or bleeding that will not stop (nosebleeds, bleeding gums, heavy menstrual or vaginal bleeding); headache, weakness, dizziness, or feeling like you might pass out; bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds; urine that looks red, pink, or brown; or unexpected pain, joint pain or swelling . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Future Directions
Dabigatran etexilate is a novel, oral reversible direct thrombin inhibitor in the clinical development for the treatment and prevention of thromboembolic diseases . Ongoing phase III trials are now evaluating the long-term use of dabigatran etexilate for the treatment and secondary prevention of VTE and for prevention of stroke in patients with atrial fibrillation .
Biochemical Analysis
Biochemical Properties
Dabigatran Etexilate N-Oxide Inner Salt is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran . Dabigatran directly inhibits the conversion of fibrinogen to fibrin by thrombin, impairing the clotting process and acting as an anticoagulant .
Cellular Effects
This compound has been shown to induce cytotoxicity in rat gastric epithelial cells via mitochondrial reactive oxygen species production . This suggests that the compound can influence cell function and potentially impact cellular metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the active form, dabigatran, by intestinal and hepatic carboxylesterases . Dabigatran is a reversible competitive thrombin inhibitor that directly inhibits the conversion by thrombin of fibrinogen to fibrin .
Temporal Effects in Laboratory Settings
In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration of this compound . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .
Metabolic Pathways
This compound is rapidly hydrolyzed by nonspecific, ubiquitous esterases to the active form, dabigatran, via 2 intermediate metabolites . Dabigatran is not metabolized by cytochrome P450 isoenzymes .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dabigatran Etexilate N-Oxide Inner Salt involves the oxidation of Dabigatran Etexilate to form the N-oxide derivative, followed by the formation of the inner salt through acid-base reaction.", "Starting Materials": [ "Dabigatran Etexilate", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Dabigatran Etexilate is dissolved in acetic acid and water.", "Hydrogen peroxide is added to the solution to oxidize Dabigatran Etexilate to Dabigatran Etexilate N-oxide.", "The solution is then neutralized with sodium hydroxide to form the inner salt of Dabigatran Etexilate N-oxide.", "The inner salt is isolated and purified through crystallization or other suitable methods." ] } | |
CAS No. |
1381757-44-3 |
Molecular Formula |
C34H41N7O6 |
Molecular Weight |
643.73 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)

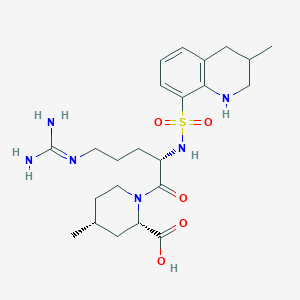
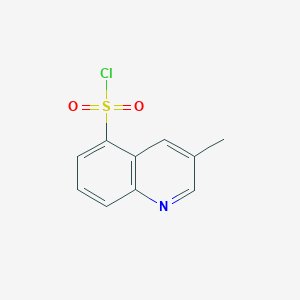


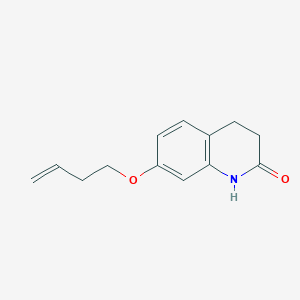
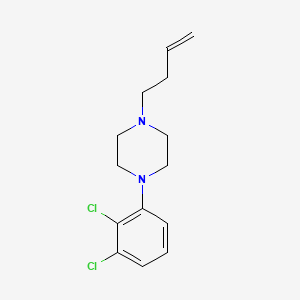
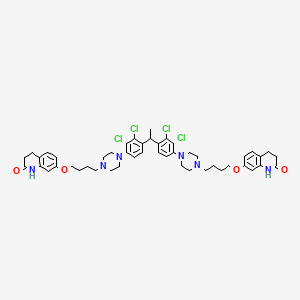
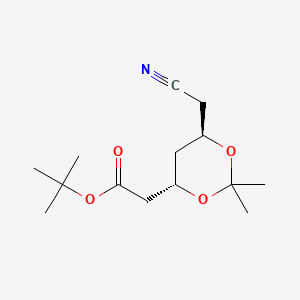
![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)
